
D-Galactose-18O2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Galactose-18O2 is a labeled form of D-Galactose, a naturally occurring monosaccharide. D-Galactose is an abundant carbohydrate monomer found in nature, present in macroalgae, plants, and dairy products. It is a C4 epimer of glucose and is easily soluble in water. The labeled form, this compound, is used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Galactose-18O2 involves the incorporation of the oxygen-18 isotope into the D-Galactose molecule. This can be achieved through enzymatic or chemical methods. One common approach is the enzymatic conversion of glucose to galactose using galactose oxidase, followed by the incorporation of oxygen-18 during the oxidation process.
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation and enzyme-catalyzed conversion. The process starts with the extraction of D-Galactose from natural sources such as dairy products or macroalgae. The extracted D-Galactose is then subjected to enzymatic reactions to incorporate the oxygen-18 isotope.
Analyse Des Réactions Chimiques
Types of Reactions
D-Galactose-18O2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in scientific research.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as galactose oxidase or other oxidizing agents. The reaction typically occurs under mild conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific catalysts and reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce D-Galactonic acid, while reduction can yield D-Galactitol.
Applications De Recherche Scientifique
D-Galactose-18O2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to track metabolic pathways and reaction mechanisms.
Biology: Employed in studies of carbohydrate metabolism and enzyme kinetics.
Medicine: Utilized in diagnostic tests and imaging techniques to study liver function and other metabolic disorders.
Industry: Applied in the production of biofuels and low-calorie sweeteners through biotechnological processes.
Mécanisme D'action
The mechanism of action of D-Galactose-18O2 involves its interaction with specific enzymes and receptors in biological systems. For example, in metabolic studies, this compound is metabolized by enzymes such as galactokinase and galactose-1-phosphate uridylyltransferase. These enzymes facilitate the incorporation of the labeled oxygen into metabolic intermediates, allowing researchers to track the metabolic pathways and study the effects of various conditions on these pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucose: A closely related monosaccharide that is a C4 epimer of D-Galactose.
D-Fructose: Another hexose sugar that differs in its structure and metabolic pathways.
D-Tagatose: A low-calorie sweetener derived from D-Galactose.
Uniqueness
D-Galactose-18O2 is unique due to its labeled oxygen-18 isotope, which allows for precise tracking and analysis in scientific research. This property makes it particularly valuable in studies involving metabolic pathways, enzyme kinetics, and diagnostic imaging.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
184.16 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-2,5,6-trihydroxy-3,4-bis(18O)(oxidanyl)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i11+2,12+2 |
Clé InChI |
GZCGUPFRVQAUEE-QEBRTFFTSA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O)[18OH])[18OH])O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


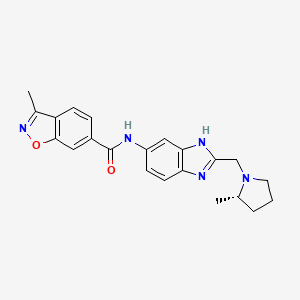
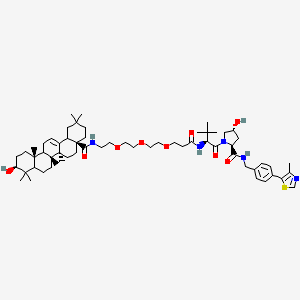

![[Ala2] Met-Enkephalinamide](/img/structure/B12407390.png)
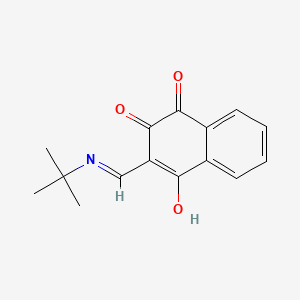
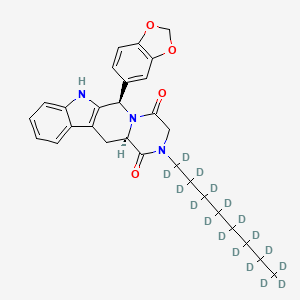
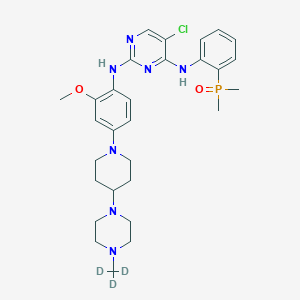

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B12407413.png)
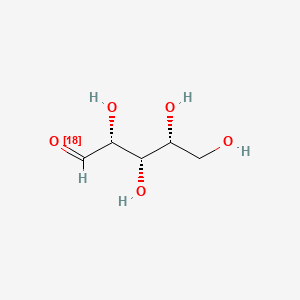
![dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12407419.png)


![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12407438.png)
